tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

Chiral intermediate Sitagliptin synthesis Enantiomeric purity

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate (CAS 1246220-99-4; molecular formula C₁₄H₁₈F₃NO₃; MW 305.29) is a chiral, Boc-protected amino alcohol bearing the 2,4,5-trifluorophenyl pharmacophore common to the DPP-4 inhibitor drug class. The compound possesses a single stereogenic center in the (R)-configuration and a free primary hydroxyl group, distinguishing it from the more advanced β-amino acid intermediates typically encountered in sitagliptin synthetic routes.

Molecular Formula C14H18F3NO3
Molecular Weight 305.29 g/mol
Cat. No. B14798535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate
Molecular FormulaC14H18F3NO3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO
InChIInChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20)/t9-/m1/s1
InChIKeyJIHNFKLLIFSCHO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate (CAS 1246220-99-4): Chiral Intermediate Procurement Guide


tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate (CAS 1246220-99-4; molecular formula C₁₄H₁₈F₃NO₃; MW 305.29) is a chiral, Boc-protected amino alcohol bearing the 2,4,5-trifluorophenyl pharmacophore common to the DPP-4 inhibitor drug class . The compound possesses a single stereogenic center in the (R)-configuration and a free primary hydroxyl group, distinguishing it from the more advanced β-amino acid intermediates typically encountered in sitagliptin synthetic routes [1]. Commercially, the (R)-enantiomer is supplied at ≥98% purity under catalog numbers such as CS-0114234 (ChemScene) and BD01572882 (Bidepharm), with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails for tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate


Substituting the (R)-enantiomer with its racemic mixture or the (S)-antipode introduces stereochemical risk that propagates through every downstream step. In the sitagliptin synthetic pathway, chiral hydroxyl intermediates are transformed via azetidinone intermediates to the final API—a step that patent literature explicitly describes as 'very difficult to establish' [1]. Using the racemate (product 1185362) would yield approximately 50% of the undesired (S)-diastereomer in subsequent transformations, necessitating costly chiral resolution or resulting in unacceptable impurity profiles. The structurally related but functionally distinct Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (CAS 486460-00-8), while also a key sitagliptin intermediate, cannot replace this compound because it lacks the hydroxyl handle required for azetidinone formation [2]. Similarly, Sitagliptin Impurity 93 (tert-butyl (1-(2,4,5-trifluorophenyl)propan-2-yl)carbamate), which lacks the hydroxyl group entirely, fails to support the same synthetic transformations [3].

Quantitative Differentiation Evidence for tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate


Stereochemical Identity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 1246220-99-4) is the stereochemically defined building block required for constructing the (R)-configuration of sitagliptin. The racemic mixture (product 1185362, sold without stereochemical designation) contains equimolar (R)- and (S)-enantiomers . Downstream azetidinone formation from the racemate would produce a 1:1 mixture of diastereomers, whereas the enantiopure (R)-form yields a single diastereomer [1]. The (S)-enantiomer of this specific compound does not have an independent, publicly listed CAS number, underscoring that the (R)-form is the commercially meaningful entity for procurement .

Chiral intermediate Sitagliptin synthesis Enantiomeric purity

Functional Group Differentiation: Hydroxyl-Containing Amino Alcohol vs. Carboxylic Acid Intermediate

This compound contains a free primary hydroxyl group (the hydroxymethyl substituent on the chiral carbon), which is absent in the more advanced intermediate Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (CAS 486460-00-8) [1]. The hydroxyl group is the functional handle that enables azetidinone ring formation—the critical step in the LEK Pharmaceuticals patent route (EP 2527320) that transforms β-hydroxy carbamate intermediates to sitagliptin precursors [2]. The carboxylic acid analog lacks this hydroxyl and thus cannot undergo the same azetidinone-forming transformation without prior reduction, adding two synthetic steps.

Azetidinone formation Sitagliptin intermediate Functional group interconversion

Comparison with Deoxy Analog (Sitagliptin Impurity 93): Hydroxyl as Essential Synthetic Handle

Sitagliptin Impurity 93 (tert-butyl (1-(2,4,5-trifluorophenyl)propan-2-yl)carbamate) is the direct deoxy analog of the target compound, differing only by the absence of the hydroxyl group [1]. While Impurity 93 is valuable as an analytical reference standard for sitagliptin impurity profiling, it cannot substitute for the target compound in synthetic applications because the hydroxyl group is the essential nucleophilic handle for subsequent acylation, oxidation, or activation steps in the sitagliptin intermediate pathway [2].

Sitagliptin impurity Structure-activity relationship Synthetic handle

Enantiomeric Purity Benchmarking Against the Carboxylic Acid Intermediate Class

While a specific optical rotation value for the target compound is not publicly cataloged, the closely related (R)-Boc-amino acid intermediate (CAS 486460-00-8) is routinely supplied with stereochemical purity by HPLC showing S-isomer ≤0.10% (observed 0.01%) and specific rotation +13.0° to +18.0° [1]. The (S)-enantiomer of the amino acid (CAS 922178-94-7) shows opposite rotation: [α]D25 = −14 ± 2° (c=1 in EtOH) . By class-level inference, procurement specifications for the target (R)-amino alcohol should enforce analogous enantiomeric purity criteria to ensure that the (R)-configuration installed at this intermediate stage is faithfully transmitted to the final sitagliptin API, where the (S)-enantiomer would be an undesired impurity [2].

Enantiomeric excess Chiral purity specification Quality control

Procurement-Relevant Application Scenarios for tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate


Sitagliptin Intermediate Manufacturing via the Azetidinone Route (LEK Patent EP 2527320)

The compound is the designated chiral hydroxyl intermediate in the European patent route (EP 2527320 A1) assigned to LEK Pharmaceuticals (Sandoz/Novartis), where it undergoes transformation to an azetidinone intermediate en route to sitagliptin [1]. The patent explicitly claims processes wherein the stereogenic center is in (R)-configuration, and the free hydroxyl is essential for the subsequent ring-forming step. Procurement of this specific (R)-enantiomer at ≥98% purity is mandatory for executing this patented synthetic pathway [1].

Generic Sitagliptin API Development and ANDA Filing Support

For generic pharmaceutical manufacturers pursuing ANDA submissions for sitagliptin phosphate monohydrate (Januvia generic), this intermediate provides an entry point into the synthetic route that avoids the asymmetric hydrogenation step required when starting from the enamine precursor [2]. The (R)-configuration is pre-installed, eliminating the need for costly chiral catalysis with rhodium-Josiphos-type catalysts. The compound supports a strategy where the chiral center is introduced early and carried through the synthesis, consistent with quality-by-design principles for ANDA filings [2].

Analytical Reference Standard and Impurity Profiling for Sitagliptin Drug Substance

This compound serves as a process-related intermediate standard for HPLC impurity profiling during sitagliptin API manufacturing. Its retention time and spectral characteristics can be used to establish system suitability parameters for monitoring residual intermediates in final drug substance . The compound is supplied with batch-specific QC data (NMR, HPLC, GC) by vendors such as Bidepharm, enabling direct use as a qualified reference material in GMP analytical laboratories .

Chiral Building Block for Fluorinated Drug Discovery Beyond DPP-4

The 2,4,5-trifluorophenyl motif combined with the Boc-protected chiral amino alcohol framework makes this compound a versatile building block for medicinal chemistry programs targeting fluorinated bioactive molecules [3]. The specific 2,4,5-substitution pattern on the phenyl ring is critical for DPP-4 binding, and this intermediate can be diversified to explore structure-activity relationships in protease inhibitors, receptor modulators, or other fluorinated drug candidates where stereochemistry and fluorine substitution pattern are pharmacophoric determinants [3].

Quote Request

Request a Quote for tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.